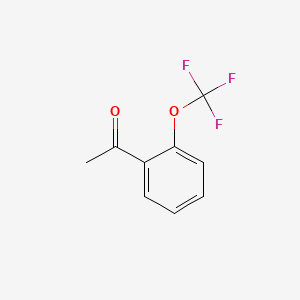

2'-(Trifluoromethoxy)acetophenone

Descripción

Significance of Organofluorine Compounds in Modern Chemical Science

Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond, have become indispensable in various scientific and industrial fields. numberanalytics.comwikipedia.org The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This has led to their widespread use in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org

The presence of fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. numberanalytics.comresearchgate.net An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org This highlights the profound impact of organofluorine chemistry on modern medicine. researchgate.net

Distinctive Characteristics and Importance of the Trifluoromethoxy Group (CF3O)

The trifluoromethoxy (CF3O) group is a particularly interesting fluorinated substituent that is increasingly utilized in the design of bioactive compounds. nih.gov It is considered a "super-halogen" or "pseudo-halogen" due to its strong electron-withdrawing nature, which is intermediate between that of fluorine and chlorine. nih.govwikipedia.org This property can significantly influence a molecule's reactivity and acidity. wikipedia.orgnih.gov

The trifluoromethoxy group is more lipophilic than a methoxy (B1213986) group, a property that can improve a molecule's ability to cross cell membranes. nih.gov Furthermore, the CF3O group can enhance the metabolic stability of a compound by protecting adjacent chemical bonds from enzymatic degradation. nih.gov

Positioning 2'-(Trifluoromethoxy)acetophenone within Advanced Fluorinated Ketone Research

Fluorinated ketones are a crucial class of compounds that serve as versatile intermediates in organic synthesis. sioc-journal.cn They provide a direct route for introducing fluorine into more complex molecular architectures. sioc-journal.cn Research in this area is focused on developing efficient methods for their synthesis, including direct C-H fluorination, decarboxylative fluorination, and ring-opening fluorination. sioc-journal.cn

This compound is a prime example of an advanced fluorinated ketone. Its synthesis and reactivity are of interest to researchers exploring new methodologies in organofluorine chemistry. sapub.org The presence of both a ketone and a trifluoromethoxy group provides multiple sites for chemical modification, making it a valuable tool for creating diverse and complex molecules with potential applications in various fields.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7F3O2 |

| Molecular Weight | 204.15 g/mol |

| CAS Number | 220227-93-0 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| XLogP3 | 3.0 |

Structure

3D Structure

Propiedades

IUPAC Name |

1-[2-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXSTESGCXKUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380403 | |

| Record name | 2'-(Trifluoromethoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-93-0 | |

| Record name | 2'-(Trifluoromethoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(Trifluoromethoxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Trifluoromethoxylated Aromatic Ketones

Historical Development of Trifluoromethoxylation Techniques

The journey to synthesize trifluoromethoxy-containing compounds has been marked by the evolution of various chemical techniques. Early methods often involved harsh conditions and toxic reagents. acs.orgmdpi.com Pioneering work focused on the transformation of an existing hydroxyl group into a trifluoromethoxy group through multi-step processes. acs.orgnih.gov Another traditional approach was the chlorine-fluorine exchange, where a trichloromethyl ether group (–OCCl3) was converted to a trifluoromethoxy group (–OCF3) using reagents like antimony trifluoride or hydrogen fluoride (B91410). mdpi.com

More recent advancements have led to the development of direct trifluoromethoxylation methods. These modern techniques often utilize electrophilic trifluoromethylating reagents. beilstein-journals.org The development of shelf-stable and easy-to-handle reagents has been a key focus, enabling the introduction of the –OCF3 group under milder conditions and with greater functional group tolerance. mdpi.combeilstein-journals.org

Indirect Synthesis Pathways: Role of 2'-(Trifluoromethoxy)acetophenone as a Precursor

This compound serves as a valuable precursor in the synthesis of more complex molecules, including redox-active reagents and substrates for catalytic reactions. chemimpex.com

Utilization in the Development of Redox-Active Reagents

Redox-active reagents capable of generating the trifluoromethoxy radical (•OCF3) under mild conditions are crucial for modern synthetic chemistry. nih.gov While direct examples of synthesizing such reagents from this compound are not explicitly detailed in the provided results, the broader context of developing novel trifluoromethoxylating agents suggests its potential as a starting material. nih.govnih.gov The development of cationic reagents that release the •OCF3 radical under visible-light photocatalysis represents a significant advancement in this area. nih.gov

Direct Introduction of the Trifluoromethoxy Moiety into Ketone Scaffolds

Direct methods for introducing the trifluoromethoxy group into ketone structures offer a more streamlined approach compared to indirect pathways.

O-Trifluoromethylation of Ketones via Chloro(phenyl)trifluoromethyl-λ3-iodane (CPTFI)

A novel and direct method for the O-trifluoromethylation of ketones utilizes chloro(phenyl)trifluoromethyl-λ3-iodane (CPTFI). rsc.orgnih.gov This approach leads to the formation of synthetically valuable alkenyl trifluoromethyl ethers. rsc.orgnih.gov The reaction's success is attributed to the dual functionality of CPTFI, which acts as a strong Lewis acid to activate the carbonyl group and as a source for both the trifluoromethyl and chloro groups. rsc.orgrsc.org This method is particularly useful for synthesizing CF3O-substituted terminal and cyclic alkenes, which were previously difficult to obtain. rsc.orgnih.gov

Table 1: O-Trifluoromethylation of Ketones with CPTFI

| Ketone Substrate | Product(s) | Key Features |

|---|---|---|

| Aromatic Ketones | Alkenyl trifluoromethyl ethers | Facile synthesis of valuable building blocks. rsc.orgnih.gov |

| Aliphatic Ketones | Alkenyl trifluoromethyl ethers | Broad substrate scope. rsc.org |

This table is based on data from the text and provides a simplified overview of the reaction's scope.

Radical Alpha-Trifluoromethoxylation of Ketones Using Organic Photoredox Catalysis

A light-driven method for the α-trifluoromethoxylation of ketones has been developed using organic photoredox catalysis. acs.orgnih.govchemrxiv.org In this process, enol carbonates derived from ketones react with a trifluoromethoxylating reagent, such as N-trifluoromethoxy-4-cyano-pyridinium, in the presence of a photoredox catalyst like 4-CzIPN under visible light irradiation. acs.orgnih.govnih.gov This method is notable for its mild conditions, rapid reaction times (as short as 2 minutes in flow conditions), and broad substrate scope, including the successful trifluoromethoxylation of complex, biorelevant molecules. acs.orgnih.govquora.com Mechanistic studies suggest that a radical chain mechanism is crucial for the reaction's success. acs.org

Table 2: Radical α-Trifluoromethoxylation of Ketones

| Substrate Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Enol carbonates | N-trifluoromethoxy-4-cyano-pyridinium, 4-CzIPN | 456 nm irradiation, batch or flow | α-Trifluoromethoxy ketones in up to 50% yield. acs.orgnih.govchemrxiv.org |

| Biorelevant targets (e.g., fixolide, musk ketone) | N-trifluoromethoxy-4-cyano-pyridinium, 4-CzIPN | Visible light | Successful late-stage trifluoromethoxylation. acs.org |

This table summarizes the key aspects of the radical α-trifluoromethoxylation of ketones based on the provided text.

Emerging Green Chemistry Approaches in the Synthesis of Fluorinated Ketones

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for producing fluorinated compounds, including ketones. numberanalytics.com Traditional fluorination methods often involve hazardous reagents, such as hydrofluoric acid (HF) and fluorine gas (F2), and can generate significant chemical waste. numberanalytics.com Green chemistry principles aim to mitigate these issues by focusing on the use of less toxic substances, minimizing waste, improving atom economy, and employing milder reaction conditions. numberanalytics.com

Key characteristics of green fluorination techniques include:

The use of non-toxic or less hazardous fluorinating agents. numberanalytics.com

The reduction of waste generation. numberanalytics.com

High atom economy, maximizing the incorporation of starting materials into the final product. numberanalytics.com

Mild reaction conditions, reducing energy consumption. numberanalytics.com

The potential for catalyst recycling and reuse. numberanalytics.com

Recent progress in this area highlights several innovative strategies that align with the principles of green chemistry.

Electrochemical Fluorination

Electrochemical fluorination (ECF) is a promising green technique that offers a reagent-free method for introducing fluorine into organic molecules. numberanalytics.combioengineer.org This process involves the anodic oxidation of a substrate in the presence of a fluoride source. numberanalytics.com ECF can be conducted under mild conditions and has the potential for scalability, making it an attractive alternative for synthesizing fluorinated compounds. numberanalytics.combioengineer.org The Simons process, a foundational electrochemical fluorination method, has been used for producing perfluorinated amines, ethers, and acyl fluorides. tandfonline.comscispace.com While cost-effective, it can sometimes result in low yields. tandfonline.com More recent advancements focus on improving efficiency and selectivity. bioengineer.org

Flow Chemistry and Microreactors

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise manner, is another significant tool for greener synthesis. cinz.nz The use of microreactors in flow chemistry provides better control over reaction parameters such as temperature and pressure, leading to higher yields and selectivity. cinz.nz This approach is particularly beneficial for handling hazardous reagents and exothermic reactions often associated with fluorination. Fluorinated polymers like polytetrafluoroethylene (PTFE) are commonly used for the tubing in flow systems due to their excellent chemical resistance. cinz.nz Light-driven methods for the α-trifluoromethoxylation of ketones have been successfully implemented under flow conditions, significantly reducing reaction times from hours to minutes. nih.govacs.org

Mechanochemistry

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding). nih.gov This solvent-free or low-solvent approach significantly reduces waste and can lead to different reactivity and selectivity compared to traditional solution-phase synthesis. nih.gov While direct applications to the synthesis of fluorinated ketones are still emerging, mechanochemical methods have been successfully used for the allylation of ketones and aldehydes, demonstrating the potential of this technique for greener carbonyl compound transformations. nih.gov

Aqueous Media and Novel Reagents

Historically, fluorination reactions were considered incompatible with water. rsc.org However, recent research has demonstrated the feasibility of conducting various types of fluorination, including electrophilic, nucleophilic, and radical pathways, in aqueous media. rsc.org Water is an environmentally benign solvent, and its use aligns perfectly with green chemistry principles. rsc.org

The development of novel, safer fluorinating agents is another cornerstone of green fluorine chemistry. For instance, researchers have developed new quaternary ammonium-based fluorinating reagents that are less hygroscopic and have better solubility in organic solvents than traditional fluoride salts like potassium fluoride. bioengineer.org These reagents can be synthesized from common fluoride salts through simple, environmentally friendly processes. bioengineer.org Additionally, methods using fluoroform (HCF3), a potent greenhouse gas and industrial byproduct, as a trifluoromethyl source are being explored as a more economical and straightforward route to trifluoromethyl ketones. beilstein-journals.orgnih.gov

The table below summarizes some of the emerging green chemistry approaches in the synthesis of fluorinated ketones.

| Green Chemistry Approach | Key Features | Examples/Applications |

| Electrochemical Fluorination | Reagent-free; mild conditions; scalable. numberanalytics.com | Simons process for perfluorinated compounds; synthesis of fluorinated products using complexes like Bu4NF(HFIP)3. bioengineer.orgtandfonline.comscispace.com |

| Flow Chemistry | Enhanced safety and control; rapid reaction times; improved yields. cinz.nz | Light-driven α-trifluoromethoxylation of ketones. nih.govacs.org |

| Mechanochemistry | Solvent-free or low-solvent; reduced waste. nih.gov | Allylation of aldehydes and ketones. nih.gov |

| Reactions in Aqueous Media | Use of an environmentally benign solvent. rsc.org | Electrophilic, nucleophilic, and radical fluorinations. rsc.org |

| Novel Fluorinating Agents | Reduced hazards; improved handling and solubility; use of industrial byproducts. bioengineer.orgbeilstein-journals.orgnih.gov | Quaternary ammonium-based reagents; trifluoromethylation using fluoroform (HCF3). bioengineer.orgbeilstein-journals.orgnih.gov |

Mechanistic Investigations and Computational Analyses

Elucidation of Reaction Pathways and Intermediates

The introduction of a trifluoromethoxy group onto a molecule, particularly at the alpha-position of a ketone like acetophenone, can proceed through various mechanisms. Determining the precise pathway is key to optimizing reaction conditions and expanding the scope of these transformations.

The α-trifluoromethoxylation of ketones can be achieved through a visible-light-driven method that involves a radical chain mechanism. acs.org This process typically uses an organic photoredox catalyst to generate a trifluoromethoxy radical (•OCF3).

The general steps of a radical chain mechanism are initiation, propagation, and termination. youtube.comyoutube.comyoutube.com

Initiation: The process begins with the formation of a radical species, often facilitated by light or a chemical initiator. youtube.comyoutube.com In the context of photoredox catalysis, the photocatalyst, upon absorbing light, becomes excited and can then interact with a suitable reagent to generate the initial radical. acs.orgnih.gov

Propagation: This is a cyclic phase where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. youtube.comyoutube.comyoutube.com In the α-trifluoromethoxylation of ketones, the ketone is first converted to a more reactive enol carbonate. The •OCF3 radical, generated during initiation, adds to this enol carbonate. This step is followed by a sequence of events that results in the formation of the α-trifluoromethoxy ketone and regenerates a radical that can participate in the next cycle. acs.org Mechanistic studies have shown that reaction conditions, such as concentration, can be crucial; more diluted conditions may favor the desired chain-propagation pathway over competing processes. acs.org

Termination: The chain reaction ceases when two radicals combine, extinguishing the reactive intermediates. youtube.comyoutube.com

This radical chain process has been identified as essential for achieving useful synthetic yields in the α-trifluoromethoxylation of a wide range of ketones. acs.org

Computational chemistry, particularly quantum chemical methods, serves as a powerful tool for exploring reaction mechanisms that can be difficult to fully characterize through experimental means alone. nih.govmontclair.edu For trifluoromethoxylation reactions, computational studies have provided significant insights into potential pathways, intermediates, and transition states. nih.govmontclair.edumontclair.edu

In some cases, mechanisms that are not radical-based have been identified. For instance, studies on the intramolecular C-H trifluoromethoxylation of certain N-aryl-N-hydroxylamines revealed that the critical OCF3 migration step does not proceed via a radical pathway. Instead, experimental and computational data support a mechanism involving the heterolytic cleavage of an N–OCF3 bond. nih.gov This cleavage forms a short-lived ion pair, which then rapidly recombines to yield the final product. nih.gov

Density Functional Theory (DFT) calculations were employed to model this process, computing the reaction energy profile. The calculations showed that the activation free energy for the heterolytic N–OCF3 bond cleavage was 27.6 kcal/mol, a value consistent with the experimental reaction conditions (80 °C). nih.gov This agreement between computational and experimental results provides strong support for the proposed ionic pathway. nih.gov Similarly, combined experimental and computational studies of the trifluoromethylation of aryl halides with CuCF3 have pointed towards a non-radical mechanism involving oxidative addition to the copper center. nih.govacs.org

These examples underscore the importance of computational analysis in distinguishing between different possible mechanisms—such as radical versus ionic pathways—and in providing a quantitative understanding of the energetics involved. nih.govmontclair.edu

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemistry provides a theoretical framework for understanding the electronic structure and bonding within molecules. These studies are particularly valuable in fluorine chemistry, given the unique properties imparted by fluorine atoms, such as high electronegativity and the strength of the carbon-fluorine bond. mdpi.com

Density Functional Theory (DFT) has become a standard computational method for investigating fluorinated organic compounds and their reactions. nih.govnih.govnih.gov It offers a balance between computational cost and accuracy, making it feasible to study complex reaction systems. montclair.edu

DFT calculations have been instrumental in:

Elucidating Reaction Mechanisms: As discussed previously, DFT can map out entire reaction pathways, identifying transition states and intermediates. nih.govnih.govacs.org For example, in a study of trifluoromethylation using Umemoto's reagent, DFT calculations predicted energy barriers for different attack pathways, concluding that the reaction proceeds via a backside (SN2-like) mechanism. nih.gov

Understanding Reactivity and Selectivity: DFT can help explain observed experimental outcomes. In a sulfenylation/phosphorothioation reaction of alkynes, DFT calculations showed that the Z-selectivity of the product was due to the higher stability of the trans-configured reaction intermediate compared to its cis-counterpart. acs.org

Probing Electronic Properties: DFT is used to calculate properties like electrostatic potential maps, which can help in understanding how a molecule like 2'-(Trifluoromethoxy)acetophenone might interact with other molecules, a key aspect in fields like drug design. mdpi.com

The table below summarizes key findings from DFT studies on related trifluoromethoxylation and trifluoromethylation reactions.

| System Studied | Computational Method | Key Finding | Reference |

| OCF3 Migration on N-aryl-N-hydroxylamine | M06-2X/6-311++G(d,p) | Calculated activation free energy for N-OCF3 bond cleavage is 27.6 kcal/mol, supporting an ionic pathway. | nih.gov |

| Trifluoromethylation with Umemoto's Reagent | M06-2X/6-311+G(d,p) | The reaction proceeds via a backside attack mechanism, with a lower energy barrier than frontside attack. | nih.gov |

| Trifluoromethylation of Aryl Halides with CuCF3 | DFT | Reproduced the experimental Hammett plot, confirming a single, non-radical mechanism. | nih.govacs.org |

| Difunctionalization of Alkynes | DFT | The Z-selectivity of the product is due to the thermodynamic preference for a trans-configured intermediate. | acs.org |

Stereochemical Control and Asymmetric Transformations

Introducing a trifluoromethoxy group into a molecule can create a new stereocenter. Controlling the stereochemistry of this process to produce a single enantiomer is a significant challenge in synthetic chemistry but is crucial for applications in pharmaceuticals and agrochemicals. nih.gov

Significant progress has been made in developing catalytic asymmetric trifluoromethoxylation reactions. These methods often employ a chiral catalyst to control the three-dimensional arrangement of the atoms during the bond-forming step.

Recent breakthroughs include:

Silver-Catalyzed Bromotrifluoromethoxylation: An asymmetric silver-catalyzed reaction was developed for the intermolecular bromotrifluoromethoxylation of alkenes. This method uses a novel trifluoromethoxylation reagent (trifluoromethyl arylsulfonate, TFMS) and provides a way to synthesize trifluoromethoxylated molecules with high enantioselectivity. nih.gov

Cobalt and Palladium-Catalyzed Reactions: A Salen-Co catalyst has been used for the enantioselective hydrotrifluoromethoxylation of aromatic alkenes, producing a range of chiral benzyl (B1604629) trifluoromethoxy compounds. researchgate.net Additionally, palladium-catalyzed asymmetric intramolecular aminotrifluoromethoxylation of alkenes has been developed to afford enantiomerically enriched piperidines containing a β-OCF3 group. researchgate.net

Rhodium-Catalyzed Allylic Trifluoromethoxylation: A rhodium-diene catalyst system has been successfully applied to the enantioselective trifluoromethoxylation of racemic allylic trichloroacetimidates. chinesechemsoc.org This dynamic kinetic process allows for the conversion of a racemic starting material into a single, highly enantioenriched product. DFT calculations for this system indicated that the crucial C–OCF3 bond formation occurs through an outer-sphere nucleophilic attack on a rhodium-π-allyl intermediate. chinesechemsoc.org

These examples demonstrate the power of chiral transition metal catalysts in controlling stereochemistry during trifluoromethoxylation, opening up access to a wide array of optically pure fluorinated compounds. researchgate.netchinesechemsoc.org

Future Research Directions and Innovations

Exploration of Novel and Sustainable Synthetic Routes

The development of new and environmentally benign methods for synthesizing 2'-(Trifluoromethoxy)acetophenone is a key area of future research. Traditional synthetic pathways often rely on harsh reagents and generate significant waste. Future methodologies will likely focus on "green" chemistry principles, aiming for higher atom economy, reduced energy consumption, and the use of less hazardous materials.

One promising avenue is the exploration of alternative trifluoromethoxylation reagents that are more efficient and safer to handle. Additionally, research into one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, could streamline the production process and minimize waste. For instance, methods are being developed for the synthesis of related trifluoromethyl acetophenones starting from readily available precursors like m-trifluoromethylaniline through diazotization and coupling reactions, which could be adapted for the trifluoromethoxy analogue. google.com

Advancements in Catalytic Processes for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern chemical synthesis, and advancements in this field are crucial for the efficient production of this compound. Future research will likely focus on the development of novel catalytic systems that offer higher selectivity and efficiency.

For related compounds, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been employed. google.com However, controlling regioselectivity can be a challenge. google.com Future work will likely involve the design of new phosphine (B1218219) ligands or other types of ligands to improve the catalytic activity and selectivity for the desired isomer. google.com The use of N-heterocyclic carbenes (NHCs) as ligands or organocatalysts is another area of active research that could lead to more efficient and selective syntheses. researchgate.net

Furthermore, the exploration of photoredox catalysis presents a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net This approach, often utilizing visible light, could enable new, more efficient pathways to this compound and its derivatives. researchgate.netacs.org The development of organocatalysts for reactions like epoxidation, which can be a key step in the synthesis of more complex molecules, is also a significant area of interest. acs.org

Table 1: Comparison of Catalytic Strategies for Acetophenone Synthesis

| Catalytic Strategy | Potential Advantages | Research Focus for this compound |

| Palladium Catalysis | High efficiency in cross-coupling reactions. google.com | Development of new ligands for improved regioselectivity. google.com |

| N-Heterocyclic Carbene (NHC) Catalysis | Strong σ-donating ability, leading to stable catalyst complexes. researchgate.net | Application in fluoroaroylation and other coupling reactions. researchgate.net |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. researchgate.netacs.org | Development of new photocatalysts for efficient trifluoromethoxylation. |

| Organocatalysis | Metal-free, often less sensitive to air and moisture. acs.org | Design of chiral organocatalysts for asymmetric synthesis. acs.org |

Integration with Continuous Flow Chemistry Methodologies

Continuous flow chemistry is emerging as a transformative technology in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. The integration of continuous flow processes for the synthesis of this compound is a promising area for future innovation.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. acs.org For reactions involving hazardous reagents or intermediates, the small reaction volumes in flow systems can significantly improve safety. This is particularly relevant for trifluoromethoxylation reactions, which can involve toxic or reactive reagents.

Research in this area will likely focus on adapting existing batch syntheses of this compound to continuous flow systems. This will involve the development of suitable pumping systems for handling reagents and solvents, as well as the design of efficient reactor coils and mixing units. The use of immobilized catalysts in packed-bed reactors is another key area of development, as it allows for easy separation of the catalyst from the product stream and continuous operation over long periods. d-nb.info The successful application of continuous flow for the α-trifluoromethylation of ketones demonstrates the potential of this technology for related transformations. acs.org

Development of Targeted Applications in Emerging Scientific and Industrial Fields

While this compound is currently a valuable building block, future research will undoubtedly uncover new and targeted applications in a variety of scientific and industrial fields. The unique electronic properties conferred by the trifluoromethoxy group make it an attractive moiety for incorporation into a range of functional molecules.

In the pharmaceutical industry, the trifluoromethoxy group is often used to improve the metabolic stability and bioavailability of drug candidates. Future research could explore the synthesis of novel derivatives of this compound as intermediates for new therapeutic agents.

In the field of materials science, the strong electron-withdrawing nature of the trifluoromethoxy group can be exploited to create novel polymers, liquid crystals, and other advanced materials with unique optical and electronic properties. Research in this area could lead to the development of new materials for applications in electronics, optics, and other high-tech industries. Additionally, related trifluoromethylated compounds are key intermediates in the synthesis of agrochemicals, suggesting that this compound could also find use in the development of new pesticides and herbicides. google.com

Table 2: Potential Future Applications of this compound Derivatives

| Field | Potential Application | Rationale |

| Pharmaceuticals | Intermediates for novel drug candidates. | The trifluoromethoxy group can enhance metabolic stability and bioavailability. |

| Agrochemicals | Synthesis of new pesticides and herbicides. google.com | The trifluoromethyl group in related compounds is a key component of some commercial pesticides. google.com |

| Materials Science | Development of advanced polymers and liquid crystals. | The trifluoromethoxy group imparts unique electronic and optical properties. |

| Organic Synthesis | Versatile building block for complex molecules. | The ketone and trifluoromethoxy groups provide multiple reaction sites for further functionalization. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2'-(Trifluoromethoxy)acetophenone, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic aromatic substitution : React 4-hydroxyacetophenone with trifluoromethylating agents (e.g., CF₃CH₂OTf) in dimethylformamide (DMF) using NaH as a base. Reaction conditions: 60°C overnight, followed by ethyl acetate extraction and silica gel chromatography (yield ~71%) .

- Alternative routes : Copper-catalyzed coupling of aryl halides with trifluoromethoxy precursors under controlled pH (4–6) to minimize side reactions .

- Key parameters : Solvent polarity (DMF enhances nucleophilicity), temperature (higher temperatures accelerate substitution), and stoichiometry (excess trifluoromethylating agent improves yield).

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.0 ppm, doublets for para-substituted acetophenone) and the acetyl group (singlet at δ 2.6 ppm). The trifluoromethoxy (-OCF₃) group causes splitting in adjacent protons .

- ¹⁹F NMR : A distinct singlet near δ -58 ppm confirms the presence of the -OCF₃ group .

- IR spectroscopy : Stretching vibrations at ~1250 cm⁻¹ (C-F) and ~1700 cm⁻¹ (C=O) validate functional groups .

Q. What purification methods are effective for isolating this compound?

- Methodology :

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (15:85 to 30:70) to separate impurities .

- Recrystallization : Dissolve crude product in hot ethanol and cool to -20°C for crystal formation .

- Distillation : Reduced-pressure rectification (b.p. 49–51°C at 13 mmHg) for high-purity isolation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attacks. The -OCF₃ group is strongly electron-withdrawing, directing substitutions to the meta position .

- Experimental validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; monitor regioselectivity via HPLC and compare with computational predictions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Meta-analysis : Compare datasets from in vitro (e.g., enzyme inhibition assays) and in vivo studies (e.g., plethysmographic guinea pig models) to identify confounding variables like metabolic stability .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., -CF₃ vs. -OCF₃) to isolate the trifluoromethoxy group’s contribution .

Q. How can reaction kinetics be optimized for scaling up this compound synthesis?

- Methodology :

- Microreactor systems : Use continuous-flow setups to enhance heat/mass transfer, reducing reaction time from hours to minutes .

- Catalyst screening : Test palladium/copper catalysts for improved turnover numbers (TONs) in trifluoromethoxy incorporation .

Key Considerations for Researchers

- Safety : Use PPE (gloves, goggles) due to the compound’s irritant properties. Store separately from oxidizers .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook for accuracy .

- Ethical Compliance : In vivo studies require institutional approval; adhere to OECD guidelines for animal welfare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.